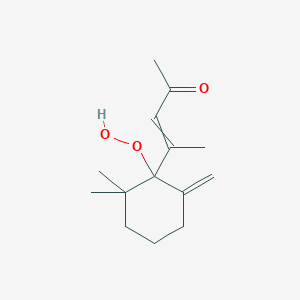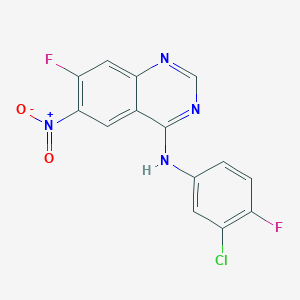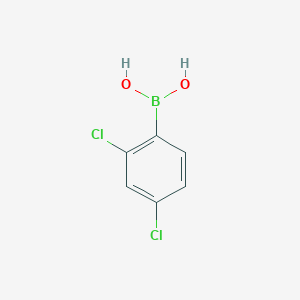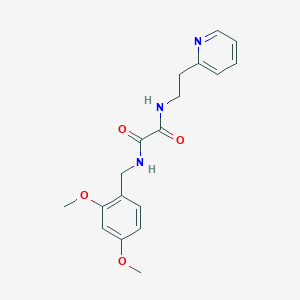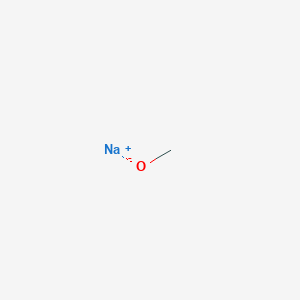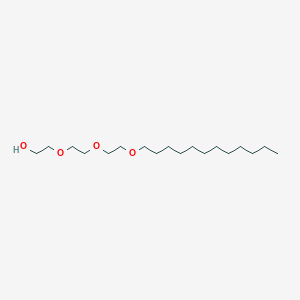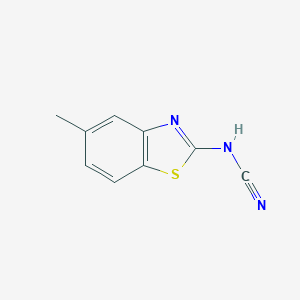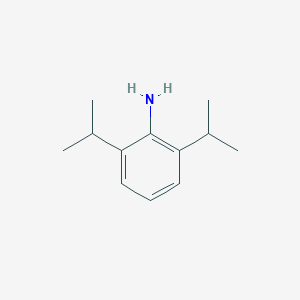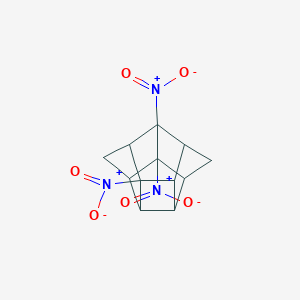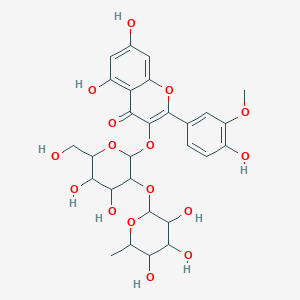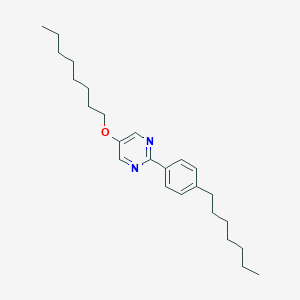
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde, also known as MDDC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dithiin family of compounds, which are known for their unique chemical and physical properties. MDDC has been found to exhibit a range of biological activities, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is not fully understood, but several studies have provided insight into its biological activity. 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been shown to interact with several key enzymes and proteins in the body, including various kinases and phosphatases. These interactions may be responsible for the compound's anti-cancer and neuroprotective properties.
Biochemical and Physiological Effects
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has also been shown to have anti-inflammatory and antioxidant effects. These effects may be responsible for some of the compound's therapeutic properties.
実験室実験の利点と制限
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized, making it readily available for use in research. Additionally, 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been extensively studied, and its biological activity is well understood. However, there are also limitations to the use of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde in laboratory experiments. One limitation is that the compound may not be effective in all types of cancer or neurological disorders. Additionally, the compound may have side effects or toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde. One area of interest is the development of new synthesis methods for the compound, which may improve its availability and reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde, and to identify its potential therapeutic targets. Finally, more studies are needed to explore the potential use of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde in combination with other drugs or therapies, which may enhance its efficacy in treating various diseases.
合成法
The synthesis of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is a complex process that involves several steps. One common method for synthesizing 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde involves the reaction of 2,5-dimethoxytetrahydrofuran with sulfur and hydrogen sulfide. The resulting compound is then oxidized to produce 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde. Other methods for synthesizing 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has been studied extensively for its potential applications in scientific research. One area of research where 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has shown promise is in the study of cancer. Several studies have shown that 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has anti-cancer properties, and may be effective in treating various types of cancer. 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease, as well as other neurological disorders.
特性
CAS番号 |
122138-88-9 |
|---|---|
製品名 |
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde |
分子式 |
C6H8OS2 |
分子量 |
160.3 g/mol |
IUPAC名 |
6-methyl-2,3-dihydro-1,4-dithiine-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS2/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3 |
InChIキー |
FUKFNNHBXDYTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCS1)C=O |
正規SMILES |
CC1=C(SCCS1)C=O |
同義語 |
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



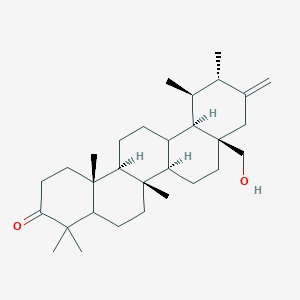
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
